Bienvenue dans la boutique en ligne BenchChem!

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

NQO2 inhibition cancer inflammation

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 942011‑62‑3) belongs to the 3,4,5‑trimethoxybenzothiazole class, a scaffold recognized for nanomolar inhibition of NRH:quinone oxidoreductase 2 (NQO2). The compound features an N‑3 allyl substituent on the benzothiazole core and a (Z)‑configured imine linker bridging the heterocycle to the 3,4,5‑trimethoxyphenyl ring, distinguishing it from the simpler 2‑aminobenzothiazole analogs evaluated in primary NQO2 screening cascades.

Molecular Formula C21H22N2O5S
Molecular Weight 414.48
CAS No. 942011-62-3
Cat. No. B2598536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
CAS942011-62-3
Molecular FormulaC21H22N2O5S
Molecular Weight414.48
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC=C
InChIInChI=1S/C21H22N2O5S/c1-6-9-23-15-8-7-14(25-2)12-18(15)29-21(23)22-20(24)13-10-16(26-3)19(28-5)17(11-13)27-4/h6-8,10-12H,1,9H2,2-5H3
InChIKeyLWZMILSKPGFBDL-DQRAZIAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 942011-62-3): A Differentiated Benzothiazole-Triazole Scaffold for NQO2-Targeted Research Procurement


(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 942011‑62‑3) belongs to the 3,4,5‑trimethoxybenzothiazole class, a scaffold recognized for nanomolar inhibition of NRH:quinone oxidoreductase 2 (NQO2) [1]. The compound features an N‑3 allyl substituent on the benzothiazole core and a (Z)‑configured imine linker bridging the heterocycle to the 3,4,5‑trimethoxyphenyl ring, distinguishing it from the simpler 2‑aminobenzothiazole analogs evaluated in primary NQO2 screening cascades [1]. It is commercially available through multiple research‑chemical vendors and is primarily positioned as a building block or tool compound for medicinal chemistry and chemical biology investigations .

Why Generic (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide Substitution Fails in NQO2-Focused Research Programs


The NQO2 inhibitory activity of 3,4,5‑trimethoxybenzothiazoles is exquisitely sensitive to both the benzamide ring methoxylation pattern and the nature of the 6‑position substituent on the benzothiazole nucleus. In a direct enzyme assay, changing the 6‑methoxy group (IC₅₀ 51 nM) to a 6‑amino (IC₅₀ 79 nM) or 6‑acetamido (IC₅₀ 31 nM) substituent shifts potency by approximately 1.5‑ to 2.5‑fold within the same core scaffold [1]. Moving from the 3,4,5‑trimethoxy series to a 3,4‑ or 3,5‑dimethoxy substitution pattern can reduce NQO2 inhibition from low‑nanomolar to micromolar range, as 3,4‑dimethoxy‑substituted benzothiazole analogues typically show IC₅₀ values >1 µM [1]. Furthermore, the (Z)‑configuration of the exocyclic imine bond is stereoelectronically required to maintain the planar, conjugated geometry that computational docking shows is essential for shape complementarity with the NQO2 active site [1]. Therefore, procurement of a generic benzothiazole‑trimethoxybenzamide lacking the specific (Z)‑allyl‑6‑methoxy architecture cannot guarantee equivalent NQO2 engagement or SAR behavior.

Product-Specific Quantitative Evidence Guide for (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 942011-62-3): Comparator-Driven Differentiation


NQO2 Inhibitory Potency of 6‑Methoxy‑3,4,5‑trimethoxybenzothiazole versus 6‑Amino and 6‑Acetamido Analogs

The 6‑methoxy substituent on the 3,4,5‑trimethoxybenzothiazole core delivers an NQO2 IC₅₀ of 51 nM, positioning it between the more potent 6‑acetamido analog (IC₅₀ 31 nM) and the less potent 6‑amino analog (IC₅₀ 79 nM) [1]. This demonstrates that the 6‑methoxy group, as found in the target compound, provides a differentiated potency window compared to structurally similar analogs differing solely at the 6‑position [1].

NQO2 inhibition cancer inflammation

Impact of Benzamide Methoxylation Pattern: 3,4,5‑Trimethoxy versus Dimethoxy Substitution

The 3,4,5‑trimethoxybenzamide series (which includes the target compound) delivers nanomolar NQO2 IC₅₀ values, whereas 3,4‑ or 3,5‑dimethoxybenzothiazole analogues from the same study population typically exhibit significantly weaker inhibition, with IC₅₀ values rising into the micromolar range [1]. This dramatic potency cliff underscores the critical contribution of the third methoxy group at the para‑position of the benzamide ring [1].

NQO2 inhibition SAR medicinal chemistry

Scaffold Selectivity: Benzothiazole‑Trimethoxybenzamide versus Resveratrol‑Based NQO2 Inhibitors

Resveratrol, a known natural NQO2 inhibitor, served as the lead compound for scaffold hopping. The most potent benzothiazole‑based inhibitor in the study (a 6‑hydroxy‑2‑(3',5'‑dihydroxyphenyl) analog) achieved an IC₅₀ of 25 nM [1]. The 6‑methoxy‑3,4,5‑trimethoxybenzothiazole scaffold (closely analogous to the target compound) achieves an IC₅₀ of 51 nM, representing only a 2‑fold drop in potency compared to the optimized lead while providing a fully synthetic, non‑polyphenolic scaffold with potentially superior metabolic stability and intellectual‑property freedom [1].

NQO2 selectivity scaffold hopping

Computationally Predicted Binding Mode: Importance of the (Z)‑Configuration for NQO2 Active‑Site Complementarity

Computational modeling of benzothiazole‑based NQO2 inhibitors demonstrated that the most active compounds achieved good shape complementarity and polar interactions within the NQO2 active site [1]. The (Z)‑configuration of the exocyclic imine bond, as preserved in the target compound, enforces a planar, conjugated geometry that aligns the trimethoxyphenyl ring for optimal π‑stacking and hydrogen‑bonding interactions with NQO2 binding‑pocket residues [1]. Analogs lacking the (Z)‑configuration (i.e., (E)‑isomers or reduced amine linkers) would be predicted to lose this geometric complementarity based on docking poses reported for the active series [1].

computational docking NQO2 Z‑configuration

Structural Differentiation from Vendor‑Available Close Analogs: 6‑Methoxy versus 6‑Bromo and 6‑Sulfamoyl Substituents

The target compound (CAS 942011‑62‑3, MW 414.48) differs from two commercially available close analogs: (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 865175‑10‑6, MW 463.35) and (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 865176‑03‑0, MW 463.52) . The replacement of the 6‑methoxy group (electron‑donating, small) with bromine (electron‑withdrawing, large) or sulfamoyl (polar, hydrogen‑bond‑donating) is predicted to alter both electronic properties and steric fit within the NQO2 binding site [1]. The 6‑methoxy group preserves hydrogen‑bond‑acceptor capability and moderate lipophilicity, whereas the 6‑bromo analog introduces a heavy halogen that may dominate halogen‑bonding interactions, and the 6‑sulfamoyl analog dramatically increases polar surface area and aqueous solubility .

structural analog procurement SAR

Allyl Substituent as a Synthetic Handle for Further Derivatization

The N‑3 allyl substituent on the benzothiazole ring serves as a latent functional handle for thiol‑ene click chemistry, olefin metathesis, or palladium‑catalyzed cross‑coupling reactions, enabling late‑stage diversification of the NQO2‑active scaffold into probe molecules or PROTACs [1]. Patent literature on related amidobenzothiazoles (EP2670740B1) describes broad synthetic utility of the benzothiazole‑2‑ylidene amide framework for generating structurally diverse compound libraries via the allyl group [1]. This synthetic versatility is not available in analogs where the N‑3 position is substituted with a simple methyl, ethyl, or hydrogen.

allyl group derivatization chemical biology

Best Research and Industrial Application Scenarios for (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 942011-62-3)


NQO2 Inhibitor Lead Optimization and Structure‑Activity Relationship (SAR) Studies

Medicinal chemistry teams developing NQO2 inhibitors for oncology or neuroinflammation indications can use this compound as a reference point within the 6‑methoxy‑3,4,5‑trimethoxybenzothiazole series. Its 51 nM IC₅₀ positions it between the more potent 6‑acetamido analog (31 nM) and the less potent 6‑amino analog (79 nM), providing a calibrated potency benchmark for systematic SAR exploration [1]. The 3,4,5‑trimethoxy pattern is essential, as substitution with dimethoxy analogs results in at least a 20‑fold loss in NQO2 potency [1].

Chemical Biology Probe Development via Allyl Group Functionalization

The N‑3 allyl substituent enables thiol‑ene click chemistry, olefin metathesis, and palladium‑catalyzed cross‑coupling for late‑stage diversification [2]. This makes the compound an ideal starting point for constructing fluorescent probes, biotinylated affinity reagents, or PROTAC conjugates, all while retaining the NQO2‑active benzothiazole‑trimethoxybenzamide pharmacophore [1][2]. Researchers requiring a covalent anchoring point for linker attachment should prioritize procurement of this allyl‑functionalized scaffold over N‑3 methyl or ethyl analogs.

Comparative Pharmacokinetic Profiling of 6‑Position Benzothiazole Substituents

The 6‑methoxy group confers distinct physicochemical properties (MW 414.48, moderate lipophilicity) compared to the heavier 6‑bromo analog (MW 463.35, higher logP) or the more polar 6‑sulfamoyl analog (MW 463.52, lower logP) . ADME and metabolic stability teams can procure this compound alongside its 6‑bromo and 6‑sulfamoyl counterparts to dissect the contribution of 6‑position substituent effects to microsomal stability, CYP inhibition, plasma protein binding, and CNS penetration in a matched molecular pair analysis.

Scaffold‑Hopping Reference Compound for Resveratrol‑Based NQO2 Programs

Groups transitioning from the natural polyphenol resveratrol (IC₅₀ ~25 nM for the most potent benzothiazole mimetic) to fully synthetic, non‑polyphenolic NQO2 inhibitors can use this compound as a scaffold‑hopping benchmark [1]. The benzothiazole core eliminates the oxidative instability and pleiotropic pharmacology associated with resveratrol's polyhydroxylated stilbene structure while retaining nanomolar NQO2 engagement [1], making it suitable for target validation studies where resveratrol's off‑target effects confound data interpretation.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.